2-Chloro-6-methyl-3-nitropyridine

Organic Synthesis Material Handling Solid-State Characterization

This specific 2-chloro-6-methyl-3-nitropyridine isomer offers unique reactivity for medicinal & agrochemical synthesis. Its distinct substitution pattern provides a versatile core for kinase inhibitors and ensures reliable outcomes in Suzuki/Heck cross-couplings, eliminating the need for difficult regioisomer separations. Procure this ≥98% pure building block to streamline your synthetic route.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 56057-19-3
Cat. No. B1586791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-3-nitropyridine
CAS56057-19-3
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
InChIKeyUIEVSGOVFXWCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3): A Key Building Block in Heterocyclic Synthesis


2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3), also known as 2-Chloro-3-nitro-6-methylpyridine, is a chlorinated nitropyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . This compound features a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a nitro group, and at the 6-position with a methyl group [1]. This specific substitution pattern results in a unique electronic environment, making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic scaffolds for pharmaceutical and agrochemical research . The presence of reactive chlorine and nitro functional groups enables selective derivatization, such as nucleophilic aromatic substitution and cross-coupling reactions, distinguishing it from simpler or differently substituted analogs .

Why 2-Chloro-6-methyl-3-nitropyridine Cannot Be Readily Substituted by Common Analogs


Generic substitution of 2-Chloro-6-methyl-3-nitropyridine is not feasible due to the critical interplay between its substituents, which dictates its unique reactivity and physical properties. For instance, its key regioisomer, 6-chloro-2-methyl-3-nitropyridine (CAS 22280-60-0), possesses an altered substitution pattern that results in a significantly lower melting point (54-58 °C vs. 70-74 °C) and altered electronic properties . Similarly, substituting the methyl group with a hydrogen, as in 2-chloro-3-nitropyridine (CAS 5470-18-8), yields a compound with a markedly higher melting point (100-103 °C) and lower solubility in organic solvents, which can severely impact its utility in solution-phase synthesis . Furthermore, the presence of the methyl group ortho to the chloro substituent is known to influence the regioselectivity of nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions compared to non-methylated analogs, directly affecting the outcome and yield of derivatization steps [1].

Quantitative Differentiation of 2-Chloro-6-methyl-3-nitropyridine: A Comparative Evidence Guide for Procurement


Thermal Properties and Solid-State Handling: Higher Melting Point vs. 6-Chloro-2-methyl-3-nitropyridine Isomer

The target compound, 2-Chloro-6-methyl-3-nitropyridine, exhibits a melting point of 70-74 °C [1]. In contrast, its regioisomer, 6-chloro-2-methyl-3-nitropyridine (CAS 22280-60-0), has a significantly lower melting point of 54-58 °C . This 16 °C difference in the onset of melting indicates a higher degree of crystallinity and thermal stability for the target compound at ambient conditions. This property is advantageous for long-term storage and accurate weighing in the laboratory, reducing the risk of material clumping or degradation.

Organic Synthesis Material Handling Solid-State Characterization

Purity Assurance: Validated HPLC Purity of ≥99% from Major Vendor

For procurement decisions requiring high-purity starting materials to minimize side reactions and simplify purification, 2-Chloro-6-methyl-3-nitropyridine is commercially available with a validated purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for demanding applications such as medicinal chemistry and materials science, where trace impurities can significantly impact yield and final product properties. While lower purities (e.g., ≥98% or ≥95%) are offered by other vendors or for simpler analogs, this specific grade guarantees a higher baseline of chemical fidelity .

Analytical Chemistry Quality Control Reproducible Synthesis

Storage and Stability: Requirement for Low-Temperature Storage to Preserve Fidelity

2-Chloro-6-methyl-3-nitropyridine has specified storage conditions to ensure long-term stability. Vendor documentation indicates that it should be stored at ≤ -15 °C . In contrast, its non-methylated analog, 2-chloro-3-nitropyridine, can be stored at room temperature . This specific cold-storage requirement is a direct indication of its unique chemical stability profile, which may be influenced by the electron-donating methyl group. Users must plan for this logistical detail upon procurement to prevent potential degradation that could compromise the compound's reactivity and purity over time.

Chemical Stability Compound Management Procurement Logistics

Reactivity in Cross-Coupling: A Versatile Scaffold for Palladium-Catalyzed Transformations

2-Chloro-6-methyl-3-nitropyridine serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings . The presence of the 2-chloro substituent on the electron-deficient pyridine ring, activated by the adjacent nitro group, facilitates efficient oxidative addition to Pd(0) catalysts. This reactivity is a key differentiator from its 4-chloro isomer, 2-chloro-4-methyl-3-nitropyridine, where the chloro group is positioned differently relative to the nitro group, leading to a distinct electronic environment and potentially altered reactivity profiles in such transformations [1]. This specificity enables the rapid construction of biaryl and other complex architectures, making it a preferred building block in drug discovery programs.

Palladium Catalysis Cross-Coupling Medicinal Chemistry

Role as a Key Precursor to 3-Aminopyridine Scaffolds in Kinase Inhibitor Synthesis

The reduction of the 3-nitro group in 2-Chloro-6-methyl-3-nitropyridine provides a direct route to the corresponding 3-aminopyridine derivative . The 3-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, a major class of targeted cancer therapeutics . While this is a class-level property of 3-nitropyridines, the presence of the specific 2-chloro and 6-methyl substituents on the target compound allows for the construction of a specific subset of 2,6-disubstituted-3-aminopyridines. This is in contrast to other regioisomers or non-methylated analogs, which would lead to different substitution patterns on the final pharmacologically active molecule [1].

Medicinal Chemistry Kinase Inhibition Drug Discovery

Optimal Application Scenarios for 2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3)


Synthesis of Novel Kinase Inhibitor Scaffolds via 3-Aminopyridine Intermediates

For medicinal chemists focused on developing new kinase inhibitors, 2-Chloro-6-methyl-3-nitropyridine provides a versatile starting point for creating 2,6-disubstituted-3-aminopyridine cores . The reduction of the nitro group yields an amino functionality, a common hinge-binding motif in kinase inhibitors . The remaining chloro and methyl substituents offer orthogonal handles for further derivatization, allowing for the rapid exploration of chemical space around this privileged pharmacophore.

Constructing Complex Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions

Researchers aiming to construct biaryl or other complex molecular architectures should prioritize this compound for its established reactivity in palladium-catalyzed Suzuki and Heck cross-coupling reactions . The 2-chloro group on the electron-deficient pyridine ring is an excellent electrophilic partner for these transformations. This specific regioisomer's reactivity profile, influenced by its substitution pattern, makes it a reliable choice for library synthesis and late-stage functionalization in drug discovery programs [1].

High-Fidelity Material Science and Analytical Standard Applications

In materials science and analytical chemistry, where reproducibility and purity are paramount, 2-Chloro-6-methyl-3-nitropyridine with a validated purity of ≥99% (HPLC) is the preferred choice . This high purity minimizes the risk of side reactions from trace impurities, which can be critical when synthesizing specialized ligands for catalytic systems or when using the compound as a standard reference material for method development and validation .

Synthesis of Agrochemical Intermediates Requiring Specific Substitution Patterns

For researchers in agrochemical development, this compound serves as a key intermediate for creating specific herbicides and insecticides . The unique 2-chloro-3-nitro-6-methyl substitution pattern is often essential for the target bioactivity of the final active ingredient. Procuring this specific isomer ensures that the synthetic route remains convergent and avoids the need for challenging and low-yielding separation of regioisomers later in the synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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